2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione is a synthetic organic compound belonging to the pyrido[4,3-b]carbazole family. This class of compounds is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Vorbereitungsmethoden
The synthesis of 2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione typically involves a palladium-catalyzed tandem cyclization/cross-coupling reaction. This method allows for the formation of the pyrido[4,3-b]carbazole core structure with high efficiency . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione involves its interaction with DNA. The compound intercalates into the DNA helix, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase II. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death .
Vergleich Mit ähnlichen Verbindungen
2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione is similar to other pyrido[4,3-b]carbazole alkaloids such as ellipticine and olivacine. it is unique due to its specific substitution pattern, which may confer different biological activities and chemical reactivity . Similar compounds include:
Ellipticine: Known for its anticancer properties.
Olivacine: Exhibits significant antitumor activity.
Janetine: Another pyrido[4,3-b]carbazole derivative with biological activity.
Eigenschaften
CAS-Nummer |
84303-55-9 |
---|---|
Molekularformel |
C18H14N2O2 |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
2,5,11-trimethylpyrido[4,3-b]carbazole-9,10-dione |
InChI |
InChI=1S/C18H14N2O2/c1-9-12-8-20(3)7-6-11(12)10(2)17-15(9)16-13(19-17)4-5-14(21)18(16)22/h4-8H,1-3H3 |
InChI-Schlüssel |
ASRNBWMSEZOXAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CN(C=C2C(=C3C1=NC4=C3C(=O)C(=O)C=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.